2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl(methyl)amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative, followed by carboxylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization and carboxylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-4-carboxylic acid: Similar structure but lacks the cyclopropyl(methyl)amino group.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamine moieties but different core structures.
Uniqueness
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both the cyclopropyl(methyl)amino group and the pyrimidine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(6-2-3-6)9-10-5-4-7(11-9)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
CXCZWYOLMSBQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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